What are the chemical properties of Benzyl 4-nitrophenyl carbonate
What are the chemical properties of Benzyl 4-nitrophenyl carbonate
An In-depth Technical Guide to Benzyl 4-nitrophenyl carbonate
Introduction
Benzyl 4-nitrophenyl carbonate is a versatile chemical compound widely recognized for its applications in organic synthesis and pharmaceutical research.[1] It serves as a highly effective reagent, particularly as a protecting group for alcohols and phenols, which is crucial for the synthesis of complex organic molecules by preventing undesirable side reactions.[1][2][3] Its unique structure, featuring a 4-nitrophenoxide leaving group, allows for selective reactivity under mild basic conditions, making it an invaluable tool in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3] This guide provides a comprehensive overview of the chemical properties, reactivity, and experimental applications of Benzyl 4-nitrophenyl carbonate for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
The fundamental physicochemical properties of Benzyl 4-nitrophenyl carbonate are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | References |
| Molecular Formula | C₁₄H₁₁NO₅ | [1][4] |
| Molecular Weight | 273.24 g/mol | [1][4][5] |
| CAS Number | 13795-24-9 | [1][5] |
| Appearance | White to off-white powder or crystals | [1][6][] |
| Melting Point | 75 - 80 °C | [1][5][6] |
| Boiling Point | 438.3 ± 45.0 °C (Predicted) | [6][] |
| Density | 1.326 ± 0.06 g/cm³ (Predicted) | [6][] |
| Solubility | Soluble in ether, methanol, chloroform | [6] |
| Storage Conditions | Store at 0 - 8 °C, sealed in a dry place, and protected from light. | [1][6][] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of Benzyl 4-nitrophenyl carbonate. The following table details its characteristic spectral peaks.
| Spectroscopy | Data | Reference |
| ¹H NMR (61 MHz, CDCl₃) | δ 7.08 – 6.83 (d, J = 9.2 Hz, 2H), 6.13 – 5.99 (m, 6H), 4.02 (s, 2H) | [2] |
| ¹³C NMR (15 MHz, CDCl₃) | δ 129.00, 128.78, 125.23, 121.73, 70.93 | [2] |
| FT-IR (neat, ATR, cm⁻¹) | 1753, 1615, 1595, 1523, 1490, 1455, 1381, 1350, 1278, 1230, 1154, 1052, 967, 862, 774, 734, 723, 692, 679, 668 | [2] |
Reactivity and Applications
Role as a Protecting Group
Benzyl 4-nitrophenyl carbonate is primarily used as a reagent for introducing the benzyloxycarbonyl (Cbz or Z) group, a common protecting group for alcohols and amines in multi-step organic synthesis.[1][3] The key to its utility is the 4-nitrophenyl group, which is an excellent leaving group, facilitating the reaction with nucleophiles like alcohols.[3][8]
The protection reaction is typically carried out by reacting an alcohol with Benzyl 4-nitrophenyl carbonate in the presence of a base. The reverse reaction, deprotection, is achieved under different conditions, showcasing the group's stability and selective removal.
Base-Labile Nature
A significant property of the resulting carbonate is its stability in acidic and neutral aqueous solutions, yet its susceptibility to cleavage under mild basic conditions.[2][3] Hydrolysis is accelerated in basic conditions (pH 12 and above), releasing the protected alcohol, carbon dioxide, and 4-nitrophenol.[2][3] The release of the 4-nitrophenolate ion, which is bright yellow, allows for the convenient spectrophotometric monitoring of the deprotection reaction at approximately 413 nm.[2][3]
Applications in Synthesis and Drug Development
This compound is a key reagent in various synthetic pathways:
-
Pharmaceuticals: It is used in the synthesis of drug candidates such as Norfloxacin analogs, which exhibit antibacterial and antifungal activities.[] It is also employed in the creation of Janus PEG-based dendrimers for controlled multi-drug loading and release in combination therapies.[]
-
Organic Synthesis: It serves as a versatile reagent for forming esters and carbonates.[1] Its use can enhance reaction yields and simplify purification processes.[1]
-
Bioconjugation: Related 4-nitrophenyl carbonate compounds are used in bioconjugation, drug delivery systems, and the development of diagnostic tools.[9]
Experimental Protocols
Synthesis of Benzyl 4-nitrophenyl carbonate
This protocol is adapted from a study by Kocalar et al. (2022).[2]
Materials:
-
Benzyl alcohol (1 eq.)
-
4-nitrophenyl chloroformate (1.2 eq.)
-
Triethylamine (1 eq.)
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for flash chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve benzyl alcohol and triethylamine in dichloromethane in a reaction vessel.
-
Slowly add 4-nitrophenyl chloroformate to the reaction mixture.
-
Monitor the reaction progress to completion using thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the crude mixture in vacuo to remove the solvent.
-
Purify the resulting residue using silica gel flash chromatography with a gradient of 0-30% ethyl acetate in hexanes.
-
The final product, Benzyl 4-nitrophenyl carbonate, is obtained as off-white crystals. The reported yield for this procedure is 94%.[2]
Caption: Synthesis workflow for Benzyl 4-nitrophenyl carbonate.
Hydrolysis and Deprotection Kinetics Study
This protocol outlines the methodology used to study the base-labile nature of the protecting group.[2]
Materials:
-
Synthesized Benzyl 4-nitrophenyl carbonate
-
Dimethyl sulfoxide (DMSO)
-
Aqueous buffer solutions of varying pH (e.g., pH 1 to 14)
-
UV-visible spectrophotometer
-
Cuvettes
Procedure:
-
Prepare a stock solution of Benzyl 4-nitrophenyl carbonate in DMSO.
-
For each pH level to be tested, prepare a sample by dissolving a uniform concentration of the stock solution in a mixture of DMSO and the appropriate aqueous buffer (e.g., 10% DMSO/90% buffer).
-
Immediately place the sample cuvette in a UV-visible spectrophotometer.
-
Monitor the release of 4-nitrophenol by measuring the absorbance at 413 nm over time.
-
Record the absorbance data to determine the reaction kinetics at different pH values. The rate of hydrolysis is indicative of the deprotection rate.[2]
Caption: Experimental workflow for hydrolysis kinetics study.
Mechanism of Action: Protection and Deprotection
The utility of Benzyl 4-nitrophenyl carbonate lies in its two-step application: the protection of a functional group and its subsequent removal.
Caption: Logical relationship of protection and deprotection steps.
Safety and Handling
According to safety data sheets, Benzyl 4-nitrophenyl carbonate is not classified as a hazardous substance.[10] However, standard laboratory safety practices should always be observed.
-
Handling: Use in a well-ventilated area.[11] Avoid formation of dust and aerosols.[11] Avoid contact with skin, eyes, and clothing.[10] Wash hands thoroughly after handling.[10]
-
Personal Protective Equipment (PPE): Wear safety glasses, protective gloves, and a lab coat.[5][10] In case of dust, a dust mask is recommended.[10]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[11][12] It should be protected from light.[1]
Conclusion
Benzyl 4-nitrophenyl carbonate is a highly valuable reagent in modern organic chemistry and drug discovery. Its well-defined chemical properties, predictable reactivity as a base-labile protecting group, and ease of use make it a staple in complex molecular synthesis. The ability to monitor its cleavage spectroscopically adds a layer of practical convenience for researchers. This guide provides the essential technical information required for the effective and safe utilization of Benzyl 4-nitrophenyl carbonate in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. emerginginvestigators.org [emerginginvestigators.org]
- 3. emerginginvestigators.org [emerginginvestigators.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Benzyl 4-nitrophenyl carbonate 99 13795-24-9 [sigmaaldrich.com]
- 6. BENZYL 4-NITROPHENYL CARBONATE CAS#: 13795-24-9 [m.chemicalbook.com]
- 8. p-Nitrophenyl carbonate promoted ring-opening reactions of DBU and DBN affording lactam carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. purepeg.com [purepeg.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. zycz.cato-chem.com [zycz.cato-chem.com]
- 12. assets.thermofisher.com [assets.thermofisher.com]
